N-(1H-indazol-6-yl)acetamide - 13551-95-6

N-(1H-indazol-6-yl)acetamide

Catalog Number: EVT-2994295
CAS Number: 13551-95-6
Molecular Formula: C9H9N3O
Molecular Weight: 175.191
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Example: In one study, a series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives were synthesized as potential Polo-like kinase 4 (PLK4) inhibitors. []
Molecular Structure Analysis
  • Substitutions: The acetamide group at the 6-position and other substitutions on the indazole ring greatly influence the physicochemical properties and biological activity of the derivatives. [, , , , ]
  • Conformations: Conformational flexibility around the acetamide side chain and other substituents contributes to the molecules' ability to interact with biological targets. []
  • Stereochemistry: The presence of stereogenic centers in some derivatives adds another layer of complexity, leading to different stereoisomers with potentially distinct biological profiles. []
Mechanism of Action
  • Kinase inhibition: Several derivatives have been reported as potent inhibitors of protein kinases, such as PLK4, which plays a crucial role in cell cycle regulation. These inhibitors typically bind to the ATP-binding site of the kinase, preventing its activity and disrupting downstream signaling pathways. [, , ]
  • Receptor antagonism: Some derivatives act as antagonists of specific receptors, such as the melanin-concentrating hormone receptor 1 (MCHr1), which is involved in appetite regulation and energy balance. []
Physical and Chemical Properties Analysis
  • Solubility: The solubility of these derivatives in different solvents depends on the nature and position of substituents on the indazole ring. []
  • LogP: The lipophilicity of these derivatives, often expressed as the partition coefficient (LogP), influences their pharmacokinetic properties, such as absorption and distribution within the body. [, ]
Applications
  • Oncology: Derivatives have been investigated as potential anticancer agents due to their inhibitory activity against kinases involved in cancer cell proliferation and survival, such as PLK4. [] For instance, compound CFI-400945, a potent PLK4 inhibitor, has been identified as a potential clinical candidate for cancer therapy. []
  • Metabolic disorders: Derivatives have shown efficacy in animal models of obesity by acting as MCHr1 antagonists, leading to reduced food intake and weight loss. [] Compound 7a is an example of an orally efficacious MCHr1 antagonist that has shown promise in preclinical studies. []
  • Inflammatory diseases: The ability of some derivatives to inhibit pro-inflammatory pathways makes them attractive candidates for treating conditions like asthma and chronic obstructive pulmonary disease. []

2-(4-Benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide (7a)

  • Compound Description: 7a is a potent melanin-concentrating hormone receptor 1 (MCHr1) antagonist. [] It exhibits high affinity for MCHr1 and effectively inhibits MCH-mediated Ca(2+) release. [] Oral administration of 7a in diet-induced obese mice resulted in good plasma and CNS exposure, leading to significant weight loss. []

2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole Derivatives

  • Compound Description: This series of compounds acts as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a validated therapeutic target for acute myeloid leukemia (AML). [] These derivatives exhibit strong inhibitory activity against both FLT3 and its drug-resistant mutants, demonstrating their potential as AML therapeutics. []
  • Relevance: These derivatives share the 1H-indazol-6-yl moiety with N-(1H-indazol-6-yl)acetamide. The presence of the 1H-benzo[d]imidazole group linked to the indazole core distinguishes this series and contributes to their FLT3 inhibitory activity. []

(1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945)

  • Compound Description: CFI-400945 is a potent and orally active Polo-like kinase 4 (PLK4) inhibitor. [] It exhibits nanomolar potency against PLK4 and demonstrates promising antitumor activity in preclinical models, supporting its potential as a clinical candidate for cancer therapy. []
  • Relevance: CFI-400945 shares the 1H-indazol-6-yl core structure with N-(1H-indazol-6-yl)acetamide. [] The presence of the complex spiro[cyclopropane-1,3'-indolin]-2'-one moiety and the (E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl substituent at the 2-position of the indazole ring differentiate CFI-400945 and are crucial for its potent PLK4 inhibitory activity. []

(E)-4-(3-Arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine Derivatives

  • Compound Description: This series represents a novel class of potent PLK4 inhibitors. [] These compounds exhibit excellent in vitro potency against PLK4, disrupt centriole replication, induce mitotic disorders, and promote apoptosis in breast cancer cells. [] Notably, they demonstrate significant antitumor efficacy in preclinical models of breast cancer. []
  • Relevance: These derivatives, like N-(1H-indazol-6-yl)acetamide, contain the 1H-indazol-6-yl core. [] The (E)-3-arylvinyl group at the 3-position and the 4-pyrimidin-2-amine substituent at the 6-position of the indazole ring system are key structural features contributing to their PLK4 inhibitory activity and antitumor properties. []

(E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones

  • Compound Description: These compounds constitute a novel class of PLK4 inhibitors. [] They exhibit nanomolar potency against PLK4 and display potent antiproliferative activity in cancer cells. [] Notably, optimized compounds from this series show promising antitumor activity in xenograft models. []
  • Relevance: This series shares the 1H-indazol-6-yl core with N-(1H-indazol-6-yl)acetamide. [] The presence of the (E)-3-methyleneindolin-2-one substituent at the 6-position of the indazole system distinguishes this series and is crucial for their PLK4 inhibitory and antiproliferative activity. []

[4-[[1-(3-Fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626)

  • Compound Description: BMS-599626 is a highly selective and orally efficacious dual inhibitor of human epidermal growth factor receptor 1 (HER1) and HER2 kinases. [] It exhibits excellent biochemical potency and kinase selectivity, making it a promising clinical candidate for treating solid tumors. []

Properties

CAS Number

13551-95-6

Product Name

N-(1H-indazol-6-yl)acetamide

IUPAC Name

N-(1H-indazol-6-yl)acetamide

Molecular Formula

C9H9N3O

Molecular Weight

175.191

InChI

InChI=1S/C9H9N3O/c1-6(13)11-8-3-2-7-5-10-12-9(7)4-8/h2-5H,1H3,(H,10,12)(H,11,13)

InChI Key

HOQHKYACTYMRFK-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)C=NN2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.